

Technical Guide: Spectroscopic Analysis of 2-Amino-3-bromo-5-chloropyrazine

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Compound of Interest

Compound Name: 2-Amino-3-bromo-5-chloropyrazine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for the heterocyclic compound **2-Amino-3-bromo-5-chloropyrazine**. Detailed experimental protocols and a workflow for its synthesis and characterization are also presented. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, organic synthesis, and drug development.

Compound Identification

IUPAC Name: 3-bromo-5-chloropyrazin-2-amine^[1] Synonyms: 2-Amino-5-bromo-3-chloropyrazine, 5-Bromo-3-chloropyrazin-2-ylamine^{[1][2]} CAS Number: 21943-13-5^{[2][3]} Molecular Formula: C₄H₃BrClN₃^[3] Molecular Weight: 208.44 g/mol ^[1]

Spectroscopic Data

The following sections present the NMR and mass spectrometry data for **2-Amino-3-bromo-5-chloropyrazine**, summarized in tabular format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique used to determine the structure of organic compounds. The ¹H and ¹³C NMR data provide detailed information about the hydrogen and carbon framework of the molecule.

Table 1: ¹H NMR Data for **2-Amino-3-bromo-5-chloropyrazine**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
8.05	Singlet	1H	Pyrazine 6-H
5.02	Broad Singlet	2H	-NH ₂
Solvent: CDCl ₃ , Instrument Frequency: 500 MHz			

Table 2: ¹³C NMR Data for **2-Amino-3-bromo-5-chloropyrazine**

Chemical Shift (δ) ppm	Assignment
150.6	C-2 (C-NH ₂)
142.9	C-5 (C-Cl)
132.0	C-6 (C-H)
123.5	C-3 (C-Br)
Solvent: CDCl ₃ , Instrument Frequency: 125 MHz	

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is used to determine the molecular weight and elemental composition of a compound.

Table 3: Mass Spectrometry Data for **2-Amino-3-bromo-5-chloropyrazine**

Technique	m/z Values	Interpretation
GC-MS	211, 209, 207	Molecular Ion (M ⁺) peak cluster due to Br and Cl isotopes
HRMS (ESI)	Measured: 207.9280, Calculated: 207.9272	[M+H] ⁺ , confirming the elemental composition

Experimental Protocols

The following are representative experimental protocols for the synthesis and spectroscopic analysis of **2-Amino-3-bromo-5-chloropyrazine**.

Synthesis of 2-Amino-3-bromo-5-chloropyrazine

A suspension of 2-amino-3-chloropyrazine (20.0 g, 154 mmol) and N-bromosuccinimide (NBS, 31.0 g, 173 mmol) in chloroform (140 mL) is heated at reflux for 16 hours. Upon completion, the reaction mixture is cooled to room temperature and washed with deionized water (350 mL). The organic layer is then filtered through diatomaceous earth and concentrated under reduced pressure to yield 5-bromo-3-chloropyrazin-2-amine as a brown solid.

NMR Spectroscopy

- Sample Preparation: Approximately 10-20 mg of **2-Amino-3-bromo-5-chloropyrazine** is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃). The solution is transferred to a 5 mm NMR tube.
- ¹H NMR Acquisition:
 - Spectrometer: 500 MHz NMR spectrometer.
 - Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
 - Spectral Width: 0-10 ppm.
 - Number of Scans: 16

- Relaxation Delay: 1 s
- ¹³C NMR Acquisition:
 - Spectrometer: 125 MHz NMR spectrometer.
 - Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').
 - Spectral Width: 0-160 ppm.
 - Number of Scans: 1024
 - Relaxation Delay: 2 s
- Data Processing: The raw data (Free Induction Decay) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C).

Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation: A dilute solution of the compound in a volatile organic solvent such as dichloromethane or methanol is prepared.
- Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
- GC Conditions:
 - Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 μ m film thickness).
 - Carrier Gas: Helium at a constant flow rate.
 - Inlet Temperature: 250 °C.
 - Oven Program: Start at 50 °C, hold for 1 minute, then ramp to 300 °C at 10 °C/min.
- MS Conditions:

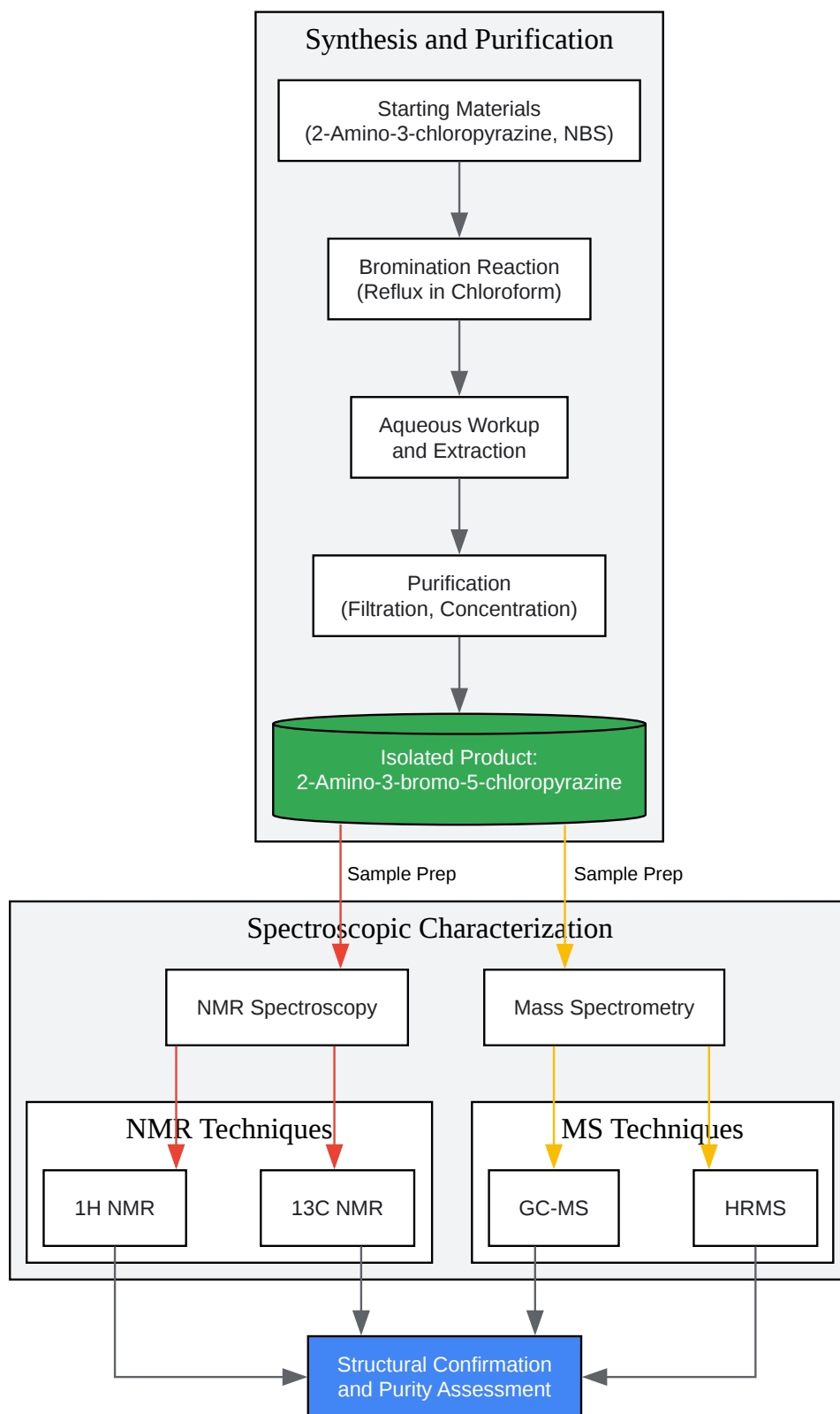
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: m/z 40-500.
- Source Temperature: 230 °C.

High-Resolution Mass Spectrometry (HRMS)

- Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL. This stock solution is then diluted to the low $\mu\text{g/mL}$ range with the mobile phase.
- Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap, equipped with an Electrospray Ionization (ESI) source.
- Analysis Conditions:
 - Ionization Mode: Positive ion electrospray ionization (ESI+).
 - Infusion: The sample is introduced into the mass spectrometer via direct infusion or through a liquid chromatography system.
 - Mass Analyzer: Set to a high-resolution mode (typically $>10,000$).
 - Calibration: The instrument is calibrated using a known standard to ensure high mass accuracy.

Workflow Diagram

The following diagram illustrates the logical workflow from the synthesis of **2-Amino-3-bromo-5-chloropyrazine** to its comprehensive characterization using spectroscopic methods.



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Workflow for the synthesis and characterization of **2-Amino-3-bromo-5-chloropyrazine**.

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- To cite this document: BenchChem. [Technical Guide: Spectroscopic Analysis of 2-Amino-3-bromo-5-chloropyrazine]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b112989#2-amino-3-bromo-5-chloropyrazine-nmr-and-mass-spectrometry-data]

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